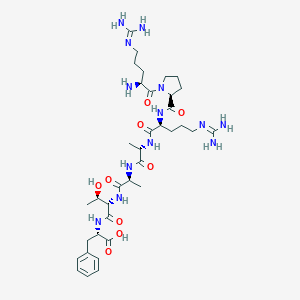

Akt/SKG Substrate Peptide

Description

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOREQHVEARXEP-WDKSWFFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Evolution of Akt Substrate Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cellular signaling, governing a vast array of processes including cell growth, proliferation, survival, and metabolism. Its profound implications in human diseases, notably cancer and diabetes, have made Akt and its substrates prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and history of Akt substrate peptides, detailing the experimental methodologies that have defined our understanding of Akt's substrate specificity. We present a comprehensive overview of key Akt substrates, their phosphorylation sites, and the functional consequences of these modifications, summarized in structured data tables. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams, offering a thorough resource for professionals in the field.

A Historical Perspective on Akt and its Substrates

The journey to understanding Akt-mediated signaling began with the discovery of the AKT8 retrovirus in 1977, which was found to contain a transforming oncogene, v-Akt.[1][2][3] It wasn't until 1991 that three independent research groups cloned the cellular homolog, c-Akt, also named Protein Kinase B (PKB) due to its homology with Protein Kinases A and C.[1][2][3] A significant breakthrough came in 1995 when Akt was identified as a downstream target of phosphoinositide 3-kinase (PI3K) and was shown to be activated by insulin.[1][3]

The identification of the first bona fide Akt substrates was a crucial step in deciphering its cellular functions. One of the earliest and most well-established substrates to be identified was Glycogen Synthase Kinase 3 (GSK-3).[4] This discovery was pivotal as it linked Akt to the regulation of glycogen metabolism and provided the first glimpse into the consensus sequence for Akt phosphorylation.

Subsequent research has led to the identification of over 100 substrates, a number that continues to grow with the advancement of proteomic technologies.[4] These substrates are involved in a multitude of cellular processes, cementing Akt's role as a central regulator of cellular homeostasis.

Timeline of Key Discoveries

| Year | Discovery | Significance |

| 1977 | Discovery of the AKT8 retrovirus and the v-Akt oncogene.[1][2][3] | The first identification of the gene that would later be known as a key cellular kinase. |

| 1991 | Independent cloning of the cellular homolog, c-Akt/PKB.[1][2][3] | Established Akt as a widely expressed serine/threonine kinase. |

| 1995 | Akt is identified as a downstream effector of PI3K and is activated by insulin.[1][3] | Linked Akt to a major signaling pathway and to metabolic regulation. |

| ~1995 | Identification of Glycogen Synthase Kinase 3 (GSK-3) as an Akt substrate.[4] | Provided the first insights into the Akt substrate recognition motif. |

| Late 1990s - Early 2000s | Discovery of key substrates involved in apoptosis, such as Bad, and transcription factors like the FOXO family. | Expanded the known functions of Akt to include cell survival and gene regulation. |

| Mid-2000s | Development and application of phosphoproteomic techniques, such as PTMScan®, for large-scale identification of Akt substrates. | Led to a rapid expansion in the number of known Akt substrates. |

| 2010s - Present | Investigation into isoform-specific substrates and the influence of different Akt phosphorylation states on substrate selectivity.[5][6] | Revealed a more complex and nuanced regulation of Akt signaling. |

The Akt Substrate Recognition Motif

The specificity of Akt for its substrates is largely determined by a consensus phosphorylation motif surrounding the serine or threonine residue to be phosphorylated. The canonical Akt substrate recognition motif is characterized by the sequence R-X-R-X-X-S/T-Hyd , where 'R' is arginine, 'X' is any amino acid, 'S/T' is the phosphorylation site, and 'Hyd' is a hydrophobic residue.[4] The arginine residues at the -5 and -3 positions relative to the phosphorylation site are particularly critical for recognition by the Akt kinase domain.

Experimental Protocols for Akt Substrate Identification

A variety of experimental approaches have been employed to identify and validate Akt substrates. These range from targeted in vitro kinase assays to large-scale phosphoproteomic screens.

In Vitro Akt Kinase Assay

This is a fundamental technique to determine if a protein or peptide can be directly phosphorylated by Akt.

Protocol:

-

Immunoprecipitation of Akt (from cell lysates):

-

Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysate with an Akt-specific antibody.

-

Add protein A/G agarose beads to capture the antibody-Akt complex.

-

Wash the beads to remove non-specific binding proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer.

-

Add the purified recombinant substrate protein or synthetic peptide.

-

Initiate the reaction by adding ATP (often radiolabeled with γ-³²P ATP for detection).

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate by autoradiography (for radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

-

Oriented Peptide Library Screening

This method has been instrumental in defining the optimal substrate motif for Akt.

Protocol:

-

Library Design and Synthesis: A degenerate peptide library is synthesized with a fixed serine or threonine at a central position and randomized amino acids at the surrounding positions.

-

Kinase Reaction: The peptide library is incubated with purified active Akt and ATP.

-

Enrichment of Phosphopeptides: The phosphorylated peptides are separated from the non-phosphorylated peptides, often using immobilized metal affinity chromatography (IMAC).

-

Sequence Analysis: The enriched phosphopeptides are sequenced, typically by Edman degradation, to determine the preferred amino acids at each position surrounding the phosphorylation site.

Phosphoproteomics using Mass Spectrometry

This powerful, unbiased approach allows for the identification of hundreds to thousands of phosphorylation sites in a single experiment, providing a global view of Akt signaling.

Protocol:

-

Sample Preparation:

-

Cells or tissues are lysed in a denaturing buffer containing phosphatase and protease inhibitors.

-

Proteins are digested into peptides, typically with trypsin.

-

-

Phosphopeptide Enrichment:

-

Phosphopeptides are enriched from the complex peptide mixture using methods such as titanium dioxide (TiO₂) chromatography, IMAC, or immunoprecipitation with phospho-motif specific antibodies (e.g., anti-RxRxxS/T).

-

-

LC-MS/MS Analysis:

-

The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

The MS/MS spectra provide sequence information and the precise location of the phosphorylation site on the peptide.

-

-

Data Analysis:

-

The acquired spectra are searched against a protein sequence database to identify the phosphopeptides and their corresponding proteins.

-

Quantitative phosphoproteomics, often using stable isotope labeling (e.g., SILAC or TMT), can be used to compare changes in phosphorylation in response to Akt activation or inhibition.

-

Key Akt Substrates and their Cellular Functions

Akt phosphorylates a wide range of substrates, thereby regulating numerous cellular processes. Below is a table summarizing some of the key validated Akt substrates, their phosphorylation sites, and the functional consequences of phosphorylation.

| Substrate | Phosphorylation Site(s) | Function of Substrate and Effect of Phosphorylation |

| GSK-3α/β | Ser21/Ser9 | A kinase involved in metabolism, proliferation, and apoptosis. Phosphorylation by Akt inhibits its kinase activity. |

| FOXO1/FOXO3a | Thr24/Ser256, Ser253 | Transcription factors that promote the expression of genes involved in apoptosis and cell cycle arrest. Phosphorylation by Akt leads to their sequestration in the cytoplasm, thereby inhibiting their transcriptional activity. |

| Bad | Ser136 | A pro-apoptotic protein. Phosphorylation by Akt promotes its binding to 14-3-3 proteins, preventing it from inhibiting the anti-apoptotic protein Bcl-xL. |

| mTORC1 | - | A protein complex that is a master regulator of cell growth and proliferation. Akt indirectly activates mTORC1 by phosphorylating and inhibiting TSC2 and PRAS40. |

| TSC2 (Tuberin) | Ser939, Thr1462 | A tumor suppressor that inhibits mTORC1. Phosphorylation by Akt relieves its inhibitory function, leading to mTORC1 activation. |

| PRAS40 | Thr246 | An inhibitory component of the mTORC1 complex. Phosphorylation by Akt leads to its dissociation from mTORC1, thereby activating the complex. |

| AS160 | Thr642 | A Rab GTPase-activating protein that regulates GLUT4 trafficking. Phosphorylation by Akt is a key step in insulin-stimulated glucose uptake. |

| p27Kip1 | Thr157 | A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression. Phosphorylation by Akt promotes its cytoplasmic localization and degradation, thus promoting cell cycle entry. |

| eNOS | Ser1177 | Endothelial nitric oxide synthase. Phosphorylation by Akt increases its activity, leading to the production of nitric oxide, which is important for vasodilation. |

Visualizing Akt Signaling and Experimental Workflows

Diagrams of Signaling Pathways and Workflows

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", style="rounded,filled"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", style="rounded,filled"]; PDK1 [label="PDK1", fillcolor="#EA4335"]; mTORC2 [label="mTORC2", fillcolor="#EA4335"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Downstream\nSubstrates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Survival, Growth, Proliferation)", shape=document, fillcolor="#F1F3F4"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [label="Recruits to\nmembrane"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylates\n(Ser473)"]; Akt -> Substrates [label="Phosphorylates"]; Substrates -> Response; } .enddot Caption: The core Akt signaling pathway.

// Nodes start [label="Cell Lysis & Protein Digestion", shape=invhouse]; enrichment [label="Phosphopeptide\nEnrichment (e.g., TiO2)", fillcolor="#FBBC05"]; lc [label="Liquid Chromatography\n(LC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Tandem Mass\nSpectrometry (MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Database Search &\nData Analysis", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Identified Phosphosites\n& Proteins", shape=house];

// Edges start -> enrichment; enrichment -> lc; lc -> ms; ms -> analysis; analysis -> end; } .enddot Caption: A typical phosphoproteomics workflow for substrate identification.

Isoform and Phospho-form Specificity

The three Akt isoforms (Akt1, Akt2, and Akt3) share a high degree of sequence homology but have been shown to have both redundant and distinct functions.[7] This isoform specificity is, in part, due to differences in their substrate preferences. For example, the actin-associated protein palladin is a preferred substrate of Akt1 but not Akt2.[6]

Furthermore, the phosphorylation status of Akt itself can influence its substrate selectivity.[5][8] Akt that is phosphorylated only at Thr308 may have a different substrate profile compared to Akt that is dually phosphorylated at both Thr308 and Ser473.[5][8] This adds another layer of complexity to the regulation of Akt signaling and is an active area of research.

Conclusion

The discovery of Akt and the subsequent identification of its numerous substrates have been central to our understanding of cellular signaling in health and disease. The evolution of experimental techniques, from traditional kinase assays to sophisticated phosphoproteomic approaches, has provided an increasingly detailed picture of the Akt signaling network. A thorough understanding of Akt's substrate specificity, including the nuances of isoform and phospho-form preferences, is critical for the development of targeted therapies that can effectively and specifically modulate Akt activity for the treatment of various diseases. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of Akt substrate biology.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 3. cusabio.com [cusabio.com]

- 4. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phospho-Form Specific Substrates of Protein Kinase B (AKT1) [frontiersin.org]

- 6. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Form Specific Substrates of Protein Kinase B (AKT1) - PMC [pmc.ncbi.nlm.nih.gov]

Dissecting Akt Isoform Specificity: A Technical Guide to Akt/SKG Substrate Peptide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in cellular signaling, governing a vast array of processes including cell growth, proliferation, survival, and metabolism. In mammals, Akt is expressed as three highly homologous isoforms: Akt1, Akt2, and Akt3. While often studied as a single entity, accumulating evidence points towards distinct and sometimes opposing roles for each isoform, driven in part by differential substrate specificity. Understanding the nuances of how each Akt isoform recognizes and phosphorylates its substrates is paramount for the development of targeted therapeutics that can selectively modulate specific arms of the Akt signaling network.

This in-depth technical guide explores the role of substrate peptides, with a focus on the Akt/SKG substrate, in delineating the catalytic activity of Akt1, Akt2, and Akt3. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to provide a comprehensive resource for researchers in this field.

Data Presentation: Comparative Kinetic Analysis of Akt Isoforms

The substrate specificity of protein kinases is quantitatively described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. While comprehensive comparative data across a wide range of peptide substrates is still an area of active research, some studies have provided valuable insights into the intrinsic kinetic differences between the Akt isoforms.

A key study characterized the kinetic mechanisms of the three human Akt isoforms using a synthetic peptide substrate. The results revealed that all three isoforms follow a sequential kinetic mechanism where ATP binds prior to the peptide substrate. Notably, the study highlighted significant differences in their empirically derived kinetic parameters.

| Isoform | Substrate | Km (ATP, µM) | Km (Peptide, µM) | kcat (s-1) | kcat/Km (Peptide, M-1s-1) |

| Akt1 | Crosstide | 53 | 11 | 1.8 | 1.6 x 105 |

| Akt2 | Crosstide | 180 | 18 | 1.2 | 6.7 x 104 |

| Akt3 | Crosstide | 77 | 15 | 10 | 6.7 x 105 |

Table 1: Comparative kinetic constants of Akt isoforms for the peptide substrate Crosstide (GRPRTSSFAEG). Data from Chu et al.

These findings indicate that Akt3 possesses the highest catalytic efficiency for this particular peptide substrate, primarily due to a significantly higher turnover rate (kcat). In contrast, Akt2 exhibits the lowest catalytic efficiency, characterized by both a higher Km for the peptide and a lower kcat. Akt1 displays intermediate activity.

Another study reported that purified Akt3 is approximately 47-fold more active than Akt1 at phosphorylating both peptide and protein substrates in vitro.[1] However, the authors suggest that in a cellular context, the relative abundance of each isoform may play a more dominant role in determining substrate phosphorylation than their intrinsic specific activities.[1]

Isoform-Specific Substrates Identified Through Phosphoproteomics

Beyond synthetic peptides, large-scale phosphoproteomics studies have begun to identify endogenous protein substrates that are preferentially phosphorylated by specific Akt isoforms. This provides crucial insights into the distinct biological functions of each family member.

| Isoform | Preferential Substrates | Cellular Process |

| Akt1 | Palladin | Cytoskeletal regulation, cell migration |

| IWS1 (shared with Akt3) | RNA processing | |

| Akt2 | ANKRD2, MYO5A | Not fully elucidated |

| FOXO4 | Transcription regulation | |

| Akt3 | IWS1 (shared with Akt1) | RNA processing |

Table 2: Examples of isoform-preferential Akt substrates identified in cellular studies.

Experimental Protocols

In Vitro Kinase Assay for Comparing Akt Isoform Activity

This protocol describes a radioactive filter-binding assay to quantitatively measure and compare the phosphorylation of a synthetic peptide substrate by recombinant Akt1, Akt2, and Akt3.

Materials:

-

Recombinant, active Akt1, Akt2, and Akt3 enzymes

-

Synthetic peptide substrate (e.g., Akt/SKG substrate peptide, Crosstide)

-

5x Kinase Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 5 mM DTT

-

ATP solution (10 mM)

-

[γ-32P]ATP (10 mCi/ml)

-

P81 phosphocellulose filter paper

-

75 mM Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reactions: In a microcentrifuge tube on ice, prepare a master mix for each kinase isoform. For a single 30 µL reaction, combine:

-

6 µL of 5x Kinase Reaction Buffer

-

3 µL of 10x peptide substrate solution (final concentration to be optimized, typically near the Km)

-

Recombinant Akt isoform (amount to be determined empirically to ensure linear reaction kinetics)

-

Nuclease-free water to a final volume of 27 µL.

-

-

Initiate the Reaction: To start the reaction, add 3 µL of an ATP mix containing unlabeled ATP and [γ-32P]ATP to each tube. The final ATP concentration should be optimized (e.g., 100 µM).

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction and Spot: Stop the reaction by adding an equal volume of 75 mM phosphoric acid. Spot 20 µL of each reaction onto a labeled P81 phosphocellulose filter paper square.

-

Washing: Wash the filter papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: After the final wash, briefly rinse the filters in acetone and let them air dry. Place each filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of each kinase isoform (e.g., in pmol of phosphate transferred per minute per µg of enzyme). Compare the activities of the three isoforms for the given peptide substrate.

Solid Phase Peptide Synthesis (SPPS) of Akt Substrate Peptides

This protocol provides a general overview of Fmoc-based solid-phase peptide synthesis for producing custom Akt substrate peptides.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminally amidated peptides)

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using coupling reagents and add it to the resin in the presence of a base. Allow the reaction to proceed to completion.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Signaling Pathway

Caption: PI3K/Akt signaling pathway with isoform-specific substrates.

Experimental Workflow

Caption: Workflow for in vitro radioactive kinase assay.

Logical Relationship: Factors Influencing Isoform Activity

Caption: Key determinants of Akt isoform-specific activity in cells.

Conclusion

The differentiation of Akt isoform function is a complex interplay of intrinsic catalytic activity, substrate sequence recognition, relative expression levels, and subcellular localization. While synthetic peptides like the Akt/SKG substrate are invaluable tools for dissecting the fundamental kinetic properties of each isoform, phosphoproteomic approaches are revealing a growing list of endogenous substrates that are preferentially targeted by Akt1, Akt2, or Akt3. This guide provides a foundational framework of quantitative data and experimental methodologies to aid researchers in further unraveling the isoform-specific roles of Akt. A deeper understanding of these specificities will be instrumental in designing the next generation of highly selective Akt inhibitors for the treatment of cancer and other diseases where this critical signaling pathway is dysregulated.

References

The Akt/PKB Signaling Cascade: An In-depth Technical Guide for Researchers

The Akt/PKB signaling cascade is a critical intracellular pathway that orchestrates a wide array of cellular processes, including growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Its frequent dysregulation in a multitude of diseases, most notably cancer and metabolic disorders, has positioned it as a prime target for therapeutic intervention.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core components of the Akt/PKB signaling pathway, its activation mechanism, downstream effectors, and its implications in disease. Furthermore, this guide offers detailed experimental protocols for key assays used to interrogate this pathway, intended for researchers, scientists, and drug development professionals.

Core Signaling Pathway

The canonical activation of the Akt/PKB signaling cascade is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[6] This activation leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K) at the plasma membrane.[6][7]

Upstream Activation:

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and phosphoinositide-dependent kinase 1 (PDK1).[3][6][9] This co-localization at the plasma membrane is a critical step for Akt activation.[9]

For full activation, Akt requires a dual phosphorylation event.[6][10] PDK1 phosphorylates Akt on Threonine 308 (Thr308) in the activation loop of the kinase domain.[9] Subsequently, the mammalian target of rapamycin complex 2 (mTORC2) phosphorylates Akt on Serine 473 (Ser473) in the C-terminal hydrophobic motif.[9][11][12]

Downstream Effectors:

Once fully activated, Akt translocates from the plasma membrane to the cytoplasm and nucleus, where it phosphorylates a plethora of downstream substrates, thereby modulating their activity.[13] Akt substrates typically contain a consensus phosphorylation motif, RxRxxS/T, where 'x' can be any amino acid.[11] The phosphorylation of these substrates by Akt can either activate or inhibit their function, leading to a diverse range of cellular responses.

Key downstream targets of Akt include:

-

mTORC1: Akt can directly phosphorylate and activate mTORC1, a master regulator of cell growth and protein synthesis.[12]

-

GSK3 (Glycogen Synthase Kinase 3): Akt phosphorylates and inactivates GSK3, a key enzyme in glycogen metabolism and cell cycle regulation.[3]

-

FoxO (Forkhead box O) transcription factors: Phosphorylation by Akt leads to the nuclear exclusion and inactivation of FoxO transcription factors, which promote the expression of genes involved in apoptosis and cell cycle arrest.[1][14]

-

BAD (Bcl-2-associated death promoter): Akt phosphorylates BAD, promoting its dissociation from the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[1][14]

-

Caspase-9: Akt can directly phosphorylate and inhibit the initiator caspase-9, thereby blocking the intrinsic apoptotic pathway.[1]

-

p21 and p27: Akt can phosphorylate and inhibit the nuclear localization of the cyclin-dependent kinase inhibitors p21 and p27, thus promoting cell cycle progression.[1][14]

Negative Regulation:

The Akt signaling pathway is tightly regulated by several phosphatases that counteract the activity of kinases. The tumor suppressor PTEN (phosphatase and tensin homolog) is a critical negative regulator that dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[3][6] Protein phosphatase 2A (PP2A) and PH domain and leucine-rich repeat protein phosphatase (PHLPP) can directly dephosphorylate and inactivate Akt.[3][6]

Role in Cancer and Metabolism

The aberrant activation of the Akt/PKB pathway is a common feature in many human cancers.[1][15] This can occur through various mechanisms, including activating mutations in PI3K or Akt itself, loss-of-function mutations in the tumor suppressor PTEN, or overexpression of growth factor receptors.[3][15] Hyperactivation of Akt signaling contributes to the hallmarks of cancer by promoting uncontrolled cell proliferation, inhibiting apoptosis, stimulating angiogenesis, and reprogramming cellular metabolism.[11][15]

In the context of metabolism, Akt plays a central role in regulating glucose homeostasis.[4][16] It promotes the translocation of glucose transporters GLUT1 and GLUT4 to the cell surface, leading to increased glucose uptake.[1] Akt also stimulates glycolysis and glycogen synthesis by phosphorylating and regulating key metabolic enzymes.[1][17] The metabolic reprogramming driven by Akt is particularly important for cancer cells, which exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[1][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Akt/PKB signaling pathway.

Table 1: Inhibitory Concentrations (IC50) of Common Akt Pathway Inhibitors

| Inhibitor | Target | IC50 | Reference |

| SH-5 | Akt | 5.0 µM | [18] |

| SH-5 | PI3-Kinase | 83.0 µM | [18] |

Table 2: Phosphorylation Stoichiometry of Akt

| Cell Line | Condition | Thr308 Phosphorylation Stoichiometry | Ser473 Phosphorylation Stoichiometry | Reference |

| T cells | Stimulated | Variable | Variable | [19] |

| U-87 MG cells | Stimulated | Variable | Variable | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Akt/PKB signaling cascade.

Western Blot Analysis of Akt Phosphorylation

Western blotting is a widely used technique to detect and quantify the phosphorylation status of Akt and its downstream targets.

Materials:

-

Cell culture reagents

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to the desired confluency. Treat cells with stimuli or inhibitors as required by the experimental design. To reduce basal Akt activity, serum-starvation for 4-24 hours is often recommended before stimulation.[18]

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[15] Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[15] Incubate on ice for 30 minutes with occasional vortexing.[15]

-

Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15] Transfer the supernatant containing the protein extract to a new pre-chilled tube.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[15]

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[2]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.[15] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[2]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[20]

-

Wash the membrane three times for 5-10 minutes each with TBST.[20]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash the membrane three times for 10 minutes each with TBST.[2]

-

-

Detection and Analysis: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.[20] Capture the chemiluminescent signal using a digital imaging system.[15] Quantify the band intensities using densitometry software.[15] Normalize the phospho-protein signal to the total protein signal.[2]

In Vitro Akt Kinase Assay

An in vitro kinase assay measures the enzymatic activity of immunoprecipitated Akt by assessing its ability to phosphorylate a known substrate.

Materials:

-

Cell lysate

-

Akt-specific antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant Akt substrate (e.g., GSK-3α)

-

ATP solution

-

SDS-PAGE sample buffer

-

Antibody against the phosphorylated substrate

Procedure:

-

Immunoprecipitation of Akt:

-

Incubate the cell lysate with an Akt-specific antibody for 1-2 hours at 4°C with gentle rotation.[20]

-

Add protein A/G agarose beads and continue to rotate for another 1-2 hours at 4°C.[20]

-

Pellet the beads by centrifugation and discard the supernatant.[20]

-

Wash the beads three times with lysis buffer and twice with kinase assay buffer.[20]

-

-

In Vitro Kinase Reaction:

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody that specifically recognizes the phosphorylated form of the substrate to determine the extent of phosphorylation.

-

Cell Proliferation Assay

Cell proliferation assays are used to assess the effect of Akt signaling on cell growth.

Materials:

-

Cells of interest

-

96-well plates

-

Complete cell culture medium

-

Reagents for a proliferation assay (e.g., MTT, BrdU, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with compounds that modulate Akt signaling (agonists or inhibitors) at various concentrations. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a period of time sufficient to observe changes in proliferation (e.g., 24, 48, or 72 hours).

-

Proliferation Measurement: At the end of the incubation period, measure cell proliferation using a chosen method according to the manufacturer's protocol. For example, for an MTT assay, add MTT reagent to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals before measuring absorbance.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control for each treatment condition.

Visualizations

The following diagrams illustrate the Akt/PKB signaling pathway and a typical experimental workflow for its analysis.

References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. njms.rutgers.edu [njms.rutgers.edu]

- 4. promega.com [promega.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Ultrasensitive and absolute quantification of the phosphoinositide 3-kinase/Akt signal transduction pathway by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. thermofisher.com [thermofisher.com]

- 9. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Akt/PKB kinase assay [whitelabs.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ultrasensitive and absolute quantification of the phosphoinositide 3-kinase/Akt signal transduction pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Core Principles of In Vitro Kinase Assays: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies of in vitro kinase assays, a cornerstone of modern drug discovery and biomedical research. We will delve into the core components of these assays, explore various detection methods, provide detailed experimental protocols, and present quantitative data to aid in the design and interpretation of kinase-centric experiments.

Introduction to Kinases and In Vitro Assays

Protein kinases are a large and diverse family of enzymes that catalyze the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate, such as a protein, lipid, or sugar.[1] This process, known as phosphorylation, is a fundamental mechanism of cellular signal transduction, regulating a vast array of cellular processes including growth, differentiation, metabolism, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a major class of therapeutic targets.[2][3]

In vitro kinase assays are biochemical assays that measure the activity of a purified or recombinant kinase enzyme in a controlled, cell-free environment.[1] These assays are indispensable tools for:

-

High-throughput screening (HTS) to identify novel kinase inhibitors.

-

Characterizing the potency and selectivity of lead compounds.

-

Elucidating the mechanism of action of inhibitors.

-

Determining the substrate specificity of kinases.

The basic principle of an in vitro kinase assay involves incubating the kinase with its substrate and ATP, and then detecting the resulting phosphorylation event. The core components of a typical assay are:

-

Kinase: The enzyme of interest, usually a purified recombinant protein.

-

Substrate: A molecule that is phosphorylated by the kinase. This can be a full-length protein, a peptide fragment, or an artificial substrate.

-

ATP: The phosphate donor.

-

Assay Buffer: A solution that provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg²⁺) for the kinase reaction.

Types of In Vitro Kinase Assays and Detection Methods

The choice of an in vitro kinase assay format depends on several factors, including the specific kinase being studied, the desired throughput, and the available instrumentation. Detection methods can be broadly categorized as either direct, measuring the phosphorylated substrate, or indirect, measuring the consumption of ATP or the production of ADP.

Radiometric Assays

Historically considered the "gold standard," radiometric assays utilize ATP radiolabeled with ³²P or ³³P in the gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP).[2][4][5] The radiolabeled phosphate is transferred to the substrate, and the phosphorylated substrate is then separated from the unincorporated radiolabeled ATP.

Detection Methods:

-

Autoradiography or Phosphorimaging: After separation by SDS-PAGE, the radiolabeled substrate is visualized.[5]

-

Scintillation Counting: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.[4]

Fluorescence-Based Assays

These assays have largely replaced radiometric methods due to safety and disposal concerns. They offer high sensitivity and are amenable to HTS.

-

Fluorescence Polarization (FP): This method is based on the principle that a small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light.[4][6] When the tracer binds to a larger molecule, such as an antibody, its rotation slows, and the polarization of the emitted light increases. In a kinase assay, a fluorescently labeled phosphopeptide tracer competes with the kinase-generated phosphopeptide for binding to a phosphospecific antibody.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays, such as HTRF® (Homogeneous Time-Resolved Fluorescence), utilize the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2) when they are in close proximity.[7][8] In a typical kinase assay format, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled phosphospecific antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. Binding of both to the phosphorylated biotinylated substrate brings the donor and acceptor into proximity, resulting in a FRET signal.[7][9]

Luminescence-Based Assays

These assays are known for their high sensitivity, wide dynamic range, and simple "add-mix-read" formats.

-

ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[1][10][11][12] After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.[1][11]

-

ADP Production Assays (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then detected using a luciferase-based reaction. The luminescent signal is directly proportional to the kinase activity.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters often determined in in vitro kinase assays.

Table 1: Michaelis-Menten Constant (Km) for ATP of Various Kinases

The Km for ATP is a critical parameter for designing kinase assays, particularly for inhibitor screening, as the potency of ATP-competitive inhibitors is dependent on the ATP concentration.[14][15]

| Kinase | Apparent ATP Km (µM) |

| ABL1 wt | 0.25 |

| AKT1 | 2.80 |

| ERK7 | 1.40 |

| FAK | 0.62 |

| FGF-R1 wt | 1.85 |

| p38-alpha | 0.73 |

| PAK1 | 7.20 |

| PDGFR-alpha wt | 8.25 |

| His-DrCK1δA | 11.97 |

| His-DrCK1δB | 5.31 |

| His-DrCK1ε | 14.45 |

| GST-CK1ε | 15.36 |

Data sourced from ProQinase GmbH and a study on CK1 isoforms.[16][17]

Table 2: Specific Activity of Selected Recombinant Kinases

Specific activity is a measure of the purity and enzymatic potency of a kinase preparation, typically expressed as nanomoles of phosphate transferred per minute per milligram of kinase.[18]

| Kinase | Substrate | Specific Activity (nmol/min/mg) |

| MAPK1 (Leishmania donovani) | Myelin Basic Protein (MBP) | 11.66 |

Data sourced from a study on enzyme activity assays for protein kinases.[19] Note: Specific activity values can vary significantly depending on the assay conditions, substrate, and kinase preparation.

Table 3: IC50 Values of Representative Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[20][21]

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |

| PF-670462 | GST-CK1δ | ~20 | Radiometric |

| Liu-20 | GST-CK1δ | ~50 | Radiometric |

| PF-4800567 | 6xHis-CK1ε | ~10 | Radiometric |

| JNK-IN-8 | JNK3 | 1 | Not Specified |

| Tanzisertib (CC-930) | JNK3 | 5 | Not Specified |

| SP600125 | JNK3 | 90 | Not Specified |

Data sourced from studies on CK1 and JNK3 inhibitors.[20][21]

Experimental Protocols

This section provides detailed methodologies for three common types of in vitro kinase assays.

Radiometric Kinase Assay Protocol

This protocol describes a general method for measuring kinase activity using [γ-³²P]ATP.[5][18]

Materials:

-

Recombinant kinase

-

Protein or peptide substrate (e.g., Myelin Basic Protein for ERK3)[5]

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Non-radioactive ("cold") ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of non-radioactive ATP (typically at or near the Km), and the substrate.

-

Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in kinase reaction buffer. An initial enzyme titration is recommended to determine the optimal amount of kinase to use.[5]

-

Initiate Kinase Reaction: Add the diluted kinase to the reaction mix.

-

Add Radiolabel: Add [γ-³²P]ATP to the reaction tube to a final specific activity that allows for sensitive detection.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Detection and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band corresponding to the phosphorylated substrate.[5]

-

Data Analysis: Calculate the specific activity of the kinase in nmol of phosphate transferred per minute per mg of kinase.[18]

TR-FRET (HTRF®) Kinase Assay Protocol

This protocol provides a general workflow for a TR-FRET-based kinase assay.[7][9]

Materials:

-

Recombinant kinase

-

Biotinylated peptide substrate

-

Kinase assay buffer

-

ATP

-

HTRF® detection reagents:

-

Europium cryptate-labeled phosphospecific antibody

-

Streptavidin-XL665 (or other suitable acceptor)

-

-

HTRF®-compatible microplate reader

Procedure:

-

Compound Dispensing (for inhibitor screening): Dispense the test compounds dissolved in DMSO into the wells of a microplate.

-

Enzyme and Substrate Addition: Add the kinase and biotinylated substrate to the wells.

-

Incubation (Inhibitor Binding): Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for inhibitor binding.[7]

-

Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

-

Incubation (Kinase Reaction): Incubate the plate at room temperature for the desired reaction time (e.g., 10-60 minutes).

-

Stop and Detect: Add the HTRF® detection reagents (pre-mixed europium-labeled antibody and streptavidin-XL665) in a buffer containing EDTA to stop the reaction.

-

Incubation (Detection): Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

-

Read Plate: Measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Luminescent (Kinase-Glo®) Kinase Assay Protocol

This protocol outlines the steps for a luminescence-based ATP depletion assay.[10][11][12]

Materials:

-

Recombinant kinase

-

Substrate

-

Kinase assay buffer

-

ATP

-

Kinase-Glo® Reagent

-

Luminometer

Procedure:

-

Set up Kinase Reaction: In the wells of a white, opaque microplate, set up the kinase reaction containing the kinase, substrate, ATP, and kinase buffer. Include wells for a "no kinase" control.

-

Compound Addition (for inhibitor screening): Add serial dilutions of the test compounds to the appropriate wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time.

-

Equilibrate to Room Temperature: Allow the plate to equilibrate to room temperature before proceeding.

-

Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure Luminescence: Read the luminescent signal using a luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Mandatory Visualizations

Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[23]

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Experimental Workflow: In Vitro Kinase Assay for IC50 Determination

This diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.[13][24]

Caption: General workflow for an in vitro kinase assay to determine inhibitor IC50.

Logical Relationship: Mechanism of Action of ATP-Competitive Kinase Inhibitors

This diagram illustrates how a Type I kinase inhibitor competes with ATP for binding to the kinase active site.[25][26][27]

Caption: ATP-competitive inhibition of a kinase.

References

- 1. promega.com [promega.com]

- 2. revvity.com [revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 11. worldwide.promega.com [worldwide.promega.com]

- 12. Kinase-Glo® Luminescent Kinase Assays [promega.jp]

- 13. benchchem.com [benchchem.com]

- 14. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. researchgate.net [researchgate.net]

- 17. mch.estranky.sk [mch.estranky.sk]

- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. clyte.tech [clyte.tech]

- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Akt/SGK Substrate Peptide

For researchers, scientists, and drug development professionals, understanding the tools to investigate cellular signaling is paramount. The Akt/SGK substrate peptide is a key reagent in the study of the PI3K/Akt/SGK signaling cascade, a pathway central to cell survival, proliferation, and metabolism. This guide provides a comprehensive overview of the peptide's properties, its role in signaling, and detailed protocols for its use in kinase assays.

Quantitative Data Summary

The Akt/SGK substrate peptide is a synthetic peptide designed for use as a substrate for Akt (also known as Protein Kinase B or PKB) and SGK (Serum/Glucocorticoid-Regulated Kinase). Its sequence is derived from the N-terminus of GSK3.[1] A key feature of this peptide is its specificity, as it is not significantly phosphorylated by p70 S6 kinase or MAP kinase-activated protein kinase-1.[2][3]

| Property | Value | Source |

| Molecular Weight | 817.95 g/mol | [2] |

| Alternate Molecular Weight | 817.94 g/mol | [4] |

| Molecular Formula | C₃₆H₅₉N₁₃O₉ | [2][4] |

| Amino Acid Sequence | RPRAATF | [1][2] |

| Purity | >95% (Determined by HPLC analysis) | [1][3] |

| Solubility | Soluble to 1 mg/ml in water | [2] |

| Storage | Desiccate at -20°C | [1][2] |

The Akt/SGK Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway is frequently implicated in diseases such as cancer and type 2 diabetes.[7]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate phosphoinositide 3-kinase (PI3K).[6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6]

Akt and SGK, both members of the AGC family of protein kinases, are recruited to the plasma membrane by binding to PIP3 via their pleckstrin homology (PH) domains.[6] At the membrane, Akt is phosphorylated and activated by PDK1 at Threonine 308 and by mTORC2 at Serine 473.[6][8] Similarly, SGK is activated through phosphorylation by PDK1.[9][10]

Once activated, Akt and SGK phosphorylate a wide array of downstream substrates, thereby modulating their activity and influencing cellular fate.[5][11] A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thus terminating the signal.[5]

Caption: The PI3K/Akt/SGK signaling pathway.

Experimental Protocols: In Vitro Kinase Assay

The following protocol outlines a general procedure for an in vitro kinase assay using the Akt/SGK substrate peptide to measure the activity of Akt or SGK. This is a non-radioactive assay, with detection of substrate phosphorylation performed by Western blotting using a phospho-specific antibody.

Materials:

-

Active Akt or SGK enzyme

-

Akt/SGK Substrate Peptide

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATP solution (e.g., 10 mM in water)

-

SDS-PAGE loading buffer

-

Primary antibody: Phospho-Akt Substrate (RXXS/T) antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Western blotting apparatus and reagents (gels, transfer membranes, buffers, ECL substrate)

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix by combining the kinase assay buffer, the Akt/SGK substrate peptide (final concentration typically 1-2 µg per reaction), and the active Akt or SGK enzyme. The optimal amount of enzyme should be determined empirically.

-

Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration of 200 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-Akt substrate antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

The intensity of the band corresponding to the phosphorylated substrate peptide will be proportional to the kinase activity.

Caption: Experimental workflow for a non-radioactive in vitro kinase assay.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Akt/SKG Substrate Peptide (CAS 276680-69-4): R&D Systems [rndsystems.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. sinobiological.com [sinobiological.com]

- 7. cusabio.com [cusabio.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Serum and glucocorticoid-inducible kinase (SGK) is a target of the PI 3-kinase-stimulated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum and glucocorticoid-inducible kinase (SGK) is a target of the PI 3-kinase-stimulated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

The Core Mechanism of Akt/SGK Substrate Peptide Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Akt (also known as Protein Kinase B or PKB) and SGK (Serum/Glucocorticoid-regulated Kinase) substrate peptides. It details the upstream signaling pathways, substrate recognition, and the experimental protocols used to investigate these critical cellular processes.

Introduction to Akt and SGK Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt and SGK signaling pathways are central to regulating a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this axis is a hallmark of numerous diseases, particularly cancer and metabolic disorders, making its components prime targets for therapeutic intervention.[3][4]

Akt and SGK are members of the AGC family of serine/threonine protein kinases.[5] They are activated downstream of PI3K and, once active, phosphorylate a wide array of substrate proteins on specific serine or threonine residues, thereby modulating their activity and initiating downstream cellular responses.[3][6]

The Activation Cascade: From Cell Surface to Kinase Activation

The activation of both Akt and SGK is initiated by extracellular signals, such as growth factors or insulin, binding to receptor tyrosine kinases (RTKs) on the cell surface.[3][7] This event triggers the recruitment and activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[7] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and the upstream kinase PDK1 (3-phosphoinositide-dependent protein kinase 1).[3][8]

For Akt activation:

-

Membrane Recruitment: Akt translocates from the cytosol to the plasma membrane by binding to PIP3 via its PH domain.[8]

-

Phosphorylation by PDK1: At the membrane, PDK1 phosphorylates Akt's activation loop at Threonine 308 (Thr308), leading to partial activation.[3]

-

Full Activation by mTORC2: For full enzymatic activity, a second phosphorylation event is required at Serine 473 (Ser473) in the C-terminal hydrophobic motif, a modification carried out by the mTORC2 complex.[3][9]

For SGK activation: The activation of SGK is similar, also requiring phosphorylation by PDK1.[10][11] Cotransfection of PDK1 with SGK has been shown to cause a significant activation of SGK activity.[11]

The following diagram illustrates this shared activation pathway.

Mechanism of Action: Substrate Recognition

The core of the Akt/SGK mechanism of action lies in their ability to recognize and phosphorylate specific amino acid sequences on their target substrates. This specificity is crucial for ensuring the fidelity of cellular signaling.

The Akt/SGK Substrate Consensus Motif

Both Akt and SGK recognize a similar consensus motif on their substrates, characterized by arginine residues at key positions relative to the phosphorylation site (Serine/Threonine, S/T). The canonical Akt substrate recognition motif is defined as R-X-R-X-X-[S/T]-Hyd , where 'X' is any amino acid and 'Hyd' is a bulky hydrophobic residue.[6][12]

-

Arginine at -5 and -3: The presence of arginine (R) at the -5 and -3 positions (relative to the phosphorylated S/T at position 0) is a critical determinant for Akt specificity.[12]

-

Hydrophobic Residue at +1: A hydrophobic amino acid at the +1 position is also preferred.[8][12]

This motif was first identified by analyzing the phosphorylation site of GSK-3 (Glycogen Synthase Kinase 3), one of the first known Akt substrates.[12] Synthetic peptides containing this sequence, such as RPRAATF (based on the N-terminus of GSK3), are commonly used as specific substrates in kinase assays to measure Akt/SGK activity.[13]

Overlapping and Distinct Substrate Pools

Due to their similar consensus motifs, Akt and SGK can phosphorylate an overlapping set of substrates, leading to some shared cellular functions.[14] However, subtle differences in substrate recognition and distinct subcellular localizations contribute to their unique, non-redundant roles. For example, in certain cancer cell lines, high levels of SGK1 can confer resistance to Akt-specific inhibitors, suggesting that SGK1 can compensate for the loss of Akt activity by phosphorylating critical downstream targets.[14][15]

Quantitative Data on Akt/SGK Activity and Inhibition

The study of Akt and SGK has generated a wealth of quantitative data, particularly concerning the efficacy of small molecule inhibitors. These compounds are invaluable tools for research and are actively being developed as cancer therapeutics.[4][16]

| Inhibitor | Target(s) | Type | IC50 / GI50 | Cell Lines Tested | Reference |

| GSK650394 | SGK | Small Molecule Inhibitor | ~5 µM (effective conc.) | Various thyroid cancer cell lines | [15] |

| MK-2206 | Allosteric Akt inhibitor | Allosteric Inhibitor | Varies by cell line | T4888M, THJ16T thyroid cancer cells | [15] |

| GSK2334470 | PDK1 | ATP-competitive Inhibitor | ~10 nM (cell-free assay) | Various | [17] |

| Capivasertib (AZD5363) | Akt1/2/3 | ATP-competitive Inhibitor | Akt1: ~3 nM, Akt2: ~8 nM, Akt3: ~8 nM | Various | [18] |

| SH-5 | Akt | PH Domain Ligand | 5.0 µM | Not specified | [19] |

Table 1: Summary of selected inhibitors targeting the Akt/SGK pathway. IC50 (half-maximal inhibitory concentration) and GI50 (concentration for 50% of maximal inhibition of cell growth) values are key metrics for inhibitor potency.

Experimental Protocols

Investigating the Akt/SGK pathway requires robust experimental techniques to measure kinase activity and the phosphorylation status of downstream substrates. Western blotting and in vitro kinase assays are two fundamental methods employed for this purpose.

Protocol: Western Blot Analysis of Akt/SGK Substrate Phosphorylation

This protocol allows for the detection and semi-quantification of phosphorylated proteins in cell lysates following treatment with stimuli or inhibitors.

Objective: To assess the phosphorylation status of Akt (p-Ser473, p-Thr308) and its downstream substrates (e.g., p-GSK3β) in response to a specific treatment.

Materials:

-

Cell culture reagents and treated cell lines.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-p-GSK3β, anti-total-GSK3β, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using supplemented RIPA buffer.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt Ser473, typically at a 1:1000 dilution) overnight at 4°C.[7]

-

Washing: Wash the membrane multiple times with TBST (Tris-Buffered Saline with Tween 20) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[18]

-

Stripping and Re-probing: To normalize the phosphorylated protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total Akt) and a loading control (e.g., β-actin).[7]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[17]

Protocol: In Vitro Kinase Assay (Non-Radioactive)

This protocol measures the specific activity of immunoprecipitated Akt or SGK using a recombinant substrate protein or a synthetic peptide.

Objective: To quantify the kinase activity of Akt immunoprecipitated from cell extracts.

Materials:

-

Cell extracts from treated or untreated cells.

-

Immobilized anti-Akt antibody (for immunoprecipitation).

-

Kinase Assay Buffer.

-

ATP solution (e.g., 200 µM).

-

Substrate: Recombinant GSK-3 fusion protein or a synthetic Akt/SGK substrate peptide (e.g., RPRAATF).[9][13]

-

Reagents for Western blot analysis (if using GSK-3 fusion protein).

-

Kinase detection platform (e.g., luminescence-based, if using a peptide assay).

Procedure:

-

Immunoprecipitation (IP): Incubate cell lysates (e.g., 200-500 µl) with an immobilized anti-Akt antibody overnight to capture the kinase.[9]

-

Washing: Wash the antibody-bead complex extensively to remove non-specifically bound proteins.

-

Kinase Reaction: Resuspend the beads in Kinase Assay Buffer. Initiate the reaction by adding ATP and the specific substrate (e.g., 1 µg of GSK-3 fusion protein). Incubate at 30°C for a set time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS sample buffer (if detecting by Western blot) or a kinase stop solution.

-

Detection:

-

Method A (Western Blot): If using a protein substrate like GSK-3, analyze the reaction mixture by Western blot using a phospho-specific antibody (e.g., Phospho-GSK-3α/β Ser21/9).[9]

-

Method B (Luminescence/Fluorescence): If using a modified peptide substrate, quantify the amount of phosphorylated peptide using a plate reader-based detection system, which often measures the amount of ATP consumed.[20]

-

-

Data Analysis: Compare the signal from treated samples to untreated or control samples to determine the relative change in kinase activity.

Conclusion and Future Directions

The Akt/SGK signaling network is a cornerstone of cellular regulation, and understanding its mechanism of substrate phosphorylation is vital for basic research and drug development. The specificity of these kinases is primarily driven by the RXRXX[S/T] consensus motif, which ensures precise control over a vast array of downstream cellular processes. As research progresses, the focus will continue on elucidating the distinct roles of Akt isoforms and SGK, identifying the full complement of their physiological substrates, and developing next-generation inhibitors that offer greater specificity and efficacy in treating human diseases.[4][14]

References

- 1. cusabio.com [cusabio.com]

- 2. bosterbio.com [bosterbio.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Akt activity and substrate phosphorylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. Serum and glucocorticoid-inducible kinase (SGK) is a target of the PI 3-kinase-stimulated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serum and glucocorticoid-inducible kinase (SGK) is a target of the PI 3-kinase-stimulated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphorylation-dependent substrate selectivity of protein kinase B (AKT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. portlandpress.com [portlandpress.com]

- 15. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

The Dynamic Postal Service of the Cell: A Technical Guide to the Cellular Localization of Akt and its Substrates

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in signal transduction pathways that govern a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2] The proper functioning of Akt is intrinsically linked to its precise location within the cell, as its activity and substrate specificity are tightly regulated by its subcellular compartmentalization. This technical guide provides an in-depth exploration of the cellular localization of Akt and its substrates, offering a comprehensive resource for researchers and professionals in the field of drug development.

The Journey of Akt: From Inactive Cytosolic Resident to Activated Messenger

In its inactive state, Akt resides primarily in the cytoplasm.[3][4] Upon stimulation by growth factors or other extracellular signals, a cascade of events is initiated, leading to the activation of phosphoinositide 3-kinase (PI3K) at the plasma membrane.[2] PI3K then generates the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for Akt's pleckstrin homology (PH) domain.[2][5] This recruitment to the plasma membrane is a critical first step in Akt activation.

Once at the plasma membrane, Akt is phosphorylated at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mTORC2 complex.[2][6] Fully activated, Akt then detaches from the plasma membrane and translocates to various cellular compartments, including the cytoplasm and the nucleus, where it encounters and phosphorylates a vast array of downstream substrates.[5][7]

The Subcellular Addresses of Akt Substrates: A Quantitative and Qualitative Overview

The diverse functions of Akt are executed through the phosphorylation of a wide range of substrates located in distinct subcellular compartments. The localization of these substrates dictates the cellular processes that are influenced by Akt signaling. The following tables summarize the subcellular localization of key Akt substrates.

Table 1: Nuclear Substrates of Akt

| Substrate | Primary Nuclear Function | Effect of Akt Phosphorylation |

| FOXO1/3a/4 | Transcription factors promoting apoptosis and cell cycle arrest | Phosphorylation leads to their exclusion from the nucleus, thus inhibiting their transcriptional activity.[2][8] |

| GSK3β | Regulation of transcription factors and glycogen synthesis | Nuclear GSK3β activity is inhibited by Akt phosphorylation. |

| p21Waf1/Cip1 | Cyclin-dependent kinase inhibitor, cell cycle arrest | Phosphorylation by Akt promotes its cytoplasmic localization, thus relieving its inhibitory effect on the cell cycle.[9] |

| p27Kip1 | Cyclin-dependent kinase inhibitor, cell cycle arrest | Akt-mediated phosphorylation leads to its cytoplasmic retention and degradation.[9] |

| MDM2 | E3 ubiquitin ligase, negative regulator of p53 | Phosphorylation by Akt enhances its E3 ligase activity and nuclear localization, leading to p53 degradation.[7] |

| c-Jun | Transcription factor involved in cell proliferation and survival | Phosphorylation at Ser63/73 enhances its transcriptional activity.[10] |

Table 2: Cytoplasmic and Mitochondrial Substrates of Akt

| Substrate | Subcellular Localization | Primary Function | Effect of Akt Phosphorylation |

| GSK3β | Cytoplasm, Mitochondria | Glycogen synthesis, regulation of various signaling pathways | Phosphorylation by Akt inhibits its kinase activity.[4] |

| BAD | Cytoplasm, Outer mitochondrial membrane | Pro-apoptotic protein | Phosphorylation by Akt leads to its sequestration in the cytoplasm by 14-3-3 proteins, preventing it from promoting apoptosis.[6] |

| TSC2 (Tuberin) | Cytoplasm | Negative regulator of mTORC1 | Phosphorylation by Akt inhibits its function, leading to the activation of mTORC1 signaling.[6] |

| PRAS40 | Cytoplasm | Inhibitor of mTORC1 | Phosphorylation by Akt relieves its inhibitory effect on mTORC1.[6] |

Table 3: Quantitative Analysis of Foxo1 Nucleo-cytoplasmic Distribution